

An In-depth Technical Guide to Spinetoram: Chemical Structure, Properties, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

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This guide provides a comprehensive technical overview of Spinetoram, a second-generation spinosyn insecticide. It details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its analysis and synthesis.

Core Chemical Identity and Properties

Spinetoram is a semi-synthetic insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[1][2] It is composed of two primary active ingredients, Spinetoram J (major component) and **Spinetoram L** (minor component), typically in a ratio of approximately 3:1.[3][4] These components are tetracyclic macrolides that have been chemically modified to enhance their insecticidal efficacy and spectrum of control compared to their predecessor, spinosad.[1][3][5]

Chemical Structure

The fundamental structure of Spinetoram consists of a complex polyketide-derived macrocycle linked to two different sugar moieties: forosamine and rhamnose. The modification of the rhamnose sugar is a key differentiator from first-generation spinosyns.

Spinetoram J (XDE-175-J)



- Systematic IUPAC Name: (2R,3aR,5aR,5bS,9S,13S,14R,16aS,16bR)-2-(6-deoxy-3-O-ethyl-2,4-di-O-methyl-α-L-mannopyranosyloxy)-13-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methylpyran-2-yloxy]-9-ethyl-2,3,3a,4,5,5a,5b,6,9,10,11,12,13,14,16a,16b-hexadecahydro-14-methyl-1H-as-indaceno[3,2-d]oxacyclododecine-7,15-dione[3]
- CAS Number: 187166-40-1[6]

Spinetoram L (XDE-175-L)

Systematic IUPAC Name: (2R,3aR,5aS,5bS,9S,13S,14R,16aS,16bS)-2-(6-deoxy-3-O-ethyl-2,4-di-O-methyl-α-L-mannopyranosyloxy)-13-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methylpyran-2-yloxy]-9-ethyl-2,3,3a,5a,5b,6,9,10,11,12,13,14,16a,16b-hexadecahydro-4,14-dimethyl-1H-as-indaceno[3,2-d]oxacyclododecine-7,15-dione

• CAS Number: 187166-15-0[7]

Physicochemical Properties

The quantitative properties of Spinetoram and its components are summarized below. These characteristics influence its environmental fate, solubility, and biological availability.



Property	Spinetoram J	Spinetoram L	Spinetoram (Mixture)
Molecular Formula	C42H69NO10[6][8]	C43H69NO10[7][9]	C42H69NO10 • C43H69NO10[10][11]
Molecular Weight	748.0 g/mol [6][8]	760.0 g/mol [7]	~1508.0 g/mol [10][11]
Melting Point	Not specified	Not specified	143°C[4]
Water Solubility	Not specified	Not specified	29.0 mg/L (at 20°C, pH 7)[2]
Solubility (Organic)	Not specified	Not specified	Readily soluble in apolar and medium-polarity organic solvents.[4] DMF: 30 mg/ml, DMSO: 5 mg/ml, Ethanol: 30 mg/ml.[10][11]
рКа	7.86 (weak acid)[4]	7.59 (weak acid)[4]	Not specified
Log K₀w (Octanol- Water)	Not specified	Not specified	pH-dependent: 2.4 (pH 5), 4.2 (pH 9)[4]

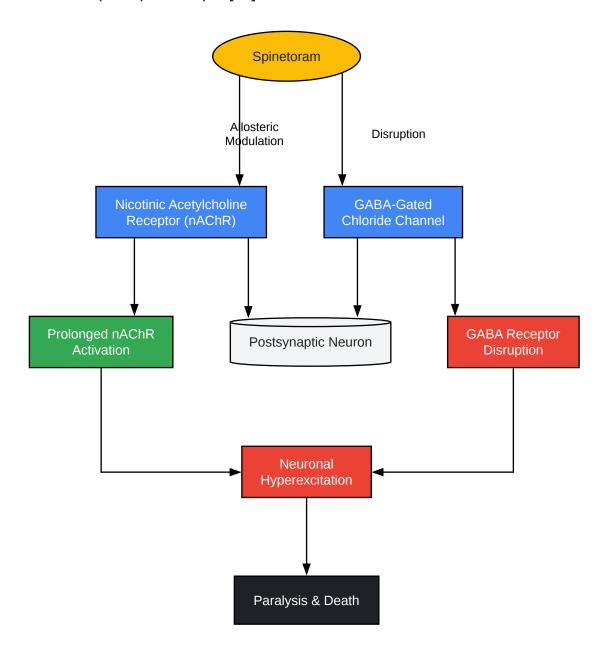
Mechanism of Action

Spinetoram exerts its insecticidal effect through a neurotoxic mode of action, primarily by targeting ligand-gated ion channels in the insect's nervous system.[5][12] Its action is complex and involves two main receptor sites.

- Nicotinic Acetylcholine Receptors (nAChRs): Spinetoram acts as a positive allosteric modulator of nAChRs. This binding causes prolonged activation of the receptors, leading to continuous and uncontrolled nerve stimulation.[1][12]
- Gamma-Aminobutyric Acid (GABA)-Gated Chloride Channels: It also affects GABA receptors, which are inhibitory channels. By disrupting the normal function of these channels, Spinetoram contributes to the overall hyperexcitation of the nervous system.[3][5][12]



This dual disruption results in involuntary muscle contractions, tremors, paralysis, and ultimately, the death of the insect.[1] Spinetoram is classified by the Insecticide Resistance Action Committee (IRAC) in Group 5.[12]



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Caption: Mechanism of action pathway for Spinetoram.

Experimental Protocols



Analytical Method: Residue Analysis in Crops via QuEChERS and LC-MS/MS

This protocol provides a general framework for the determination of Spinetoram residues in complex matrices like leafy vegetables, soybean, or cotton, based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[13][14]

1. Standard Preparation:

- Prepare a stock solution of analytical grade Spinetoram standard (e.g., 10 mg in 100 mL methanol).[13]
- Perform serial dilutions of the stock solution with methanol to create a series of calibration standards (e.g., 5, 10, 50, 100, 500, 1000 ng/mL).[13]
- Prepare fortification standards for recovery experiments at required concentration levels (e.g., 25, 50, 100 ng/mL).[13]

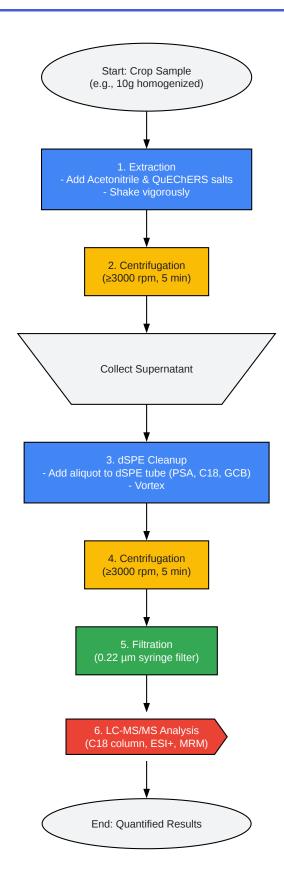
2. Sample Extraction:

- Homogenize a representative sample of the crop matrix (e.g., 10-15 g).
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile (or ethyl acetate) to the tube.[13][14]
- Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
- Shake vigorously for 1-2 minutes, either manually or using a mechanical shaker.
- Centrifuge at ≥3000 rpm for 5 minutes.
- 3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL dSPE tube.



- The dSPE tube should contain a mixture of sorbents appropriate for the matrix. A common combination includes primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols.[13]
- Vortex the dSPE tube for 1 minute.
- Centrifuge at ≥3000 rpm for 5 minutes.
- 4. LC-MS/MS Analysis:
- Filter the cleaned-up extract through a 0.22 μm syringe filter into an HPLC vial.
- Inject the sample into an LC-MS/MS system equipped with a C18 reversed-phase column.
- Mobile Phase Example: A gradient elution using (A) methanol/water (10/90, v/v) with 5 mM ammonium acetate and (B) methanol/water (90/10, v/v) with 5 mM ammonium acetate.[13]
- Detection: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) to quantify the parent and daughter ions for both Spinetoram J and Spinetoram L.





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Caption: Experimental workflow for Spinetoram residue analysis.



Semi-synthesis of Spinetoram J

Spinetoram is produced via chemical modification of spinosyns J and L, which are fermentation products from a specific strain of S. spinosa.[5][16] A key step is the selective reduction of the 5,6-double bond in the 3'-O-ethyl spinosyn J component. The following provides a generalized protocol based on published methods.[5][17]

- 1. Glycosylation (Self-Protection Strategy):
- This simplified approach uses 3-O-ethyl-2,4-di-O-methylrhamnose as both a glycosylation donor and a temporary protecting group, reducing the number of synthetic steps.[5][18]
- Dissolve the aglycone precursor (Compound 5) and the activated rhamnose donor (Compound 6) in a dry, aprotic solvent (e.g., dichloromethane, CH₂Cl₂) under an inert atmosphere (e.g., Argon) with a molecular sieve.[5]
- Add a Lewis acid catalyst, such as Boron trifluoride etherate (BF₃·(C₂H₅)₂O), at room temperature.[5]
- Stir the reaction mixture for an extended period (e.g., 16 hours) to allow the glycosidic bond to form at the C9-OH position.[5]
- 2. Work-up and Purification:
- Quench the reaction by diluting the mixture with CH₂Cl₂ and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[5]
- Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.
- Purify the resulting crude product using column chromatography on silica gel to isolate the desired Spinetoram J.[5]
- 3. Selective Hydrogenation (for the J component):
- This step is specific to converting 3'-O-ethyl spinosyn J to 3'-O-ethyl-5,6-dihydro-spinosyn J, the final major component of Spinetoram.



- Dissolve the mixture of 3'-O-ethyl spinosyn J and L in a hydromiscible organic solvent.[17]
- Perform the hydrogenation in the presence of a heterogeneous catalyst capable of selectively reducing the 5,6 double bond of the J factor without affecting the L factor.[17]
- Conduct the reaction under hydrogen gas pressure (e.g., 2-3000 psig) until the conversion is complete, which can be monitored by techniques like HPLC.[17]
- Filter the catalyst and remove the solvent to yield the final Spinetoram mixture.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Spinetoram: Chemical Structure, Properties, and Methodologies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022779#spinetoram-l-chemical-structure-and-properties]

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